![molecular formula C10H4F3NO3 B2998190 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid CAS No. 2178052-55-4](/img/structure/B2998190.png)
5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H4F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid can be represented by the InChI code: 1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)7-3-8(10(15)16)17-14-7/h1-3H,(H,15,16) .Chemical Reactions Analysis
The isoxazole ring, a key component of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid, tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .Scientific Research Applications
Drug Development
Isoxazole derivatives, including those with trifluorophenyl groups, are known for their therapeutic potential. They have been studied for their anticancer, antibacterial, antituberculosis, antifungal, antibiotic, antitumor, and antiulcerogenic properties. The unique structure of 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid could potentially be leveraged in the synthesis of new pharmaceuticals targeting these areas .
Suzuki-Miyaura Coupling Reactions
Trifluorophenylboronic acids and their derivatives are used in Suzuki-Miyaura coupling reactions. While not directly mentioned, 5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid could potentially be involved in such reactions to create polyfluorinated biaryl compounds .
Biological Activity Studies
Isoxazoles have been studied for their biological activity including cytotoxic effects which could make them valuable in cancer research or other fields where understanding cell death mechanisms is important .
Mechanism of Action
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
The isoxazole moiety is known to interact with biological targets based on their chemical diversity .
Biochemical Pathways
Compounds containing the isoxazole moiety are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3NO3/c11-4-1-5(12)9(6(13)2-4)8-3-7(10(15)16)14-17-8/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRMOOSVRYQSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CC(=NO2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4,6-Trifluorophenyl)isoxazole-3-carboxylic acid | |
CAS RN |
2178052-55-4 |
Source
|
Record name | 5-(2,4,6-trifluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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